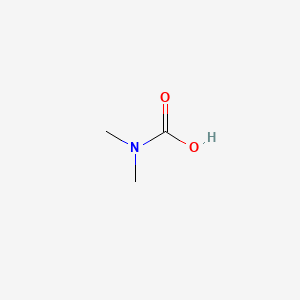
2,2,2-Trifluoroethyl butyrate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl butyrate is a chemical compound with the formula C6H9F3O2 . It is also known by other names such as Butanoic acid, 2,2,2-trifluoroethyl ester; Butyric acid, TFE .
Synthesis Analysis
2,2,2-Trifluoroethyl butyrate may be used in the lipase-catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl butyrate can be represented by the IUPAC Standard InChI: InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 .
Chemical Reactions Analysis
The kinetics of the reaction of OH radicals and Cl atoms with 2,2,2 trifluoroethyl butyrate has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl butyrate include a molecular weight of 170.1297 , a refractive index n20/D 1.347 (lit.) , a boiling point of 113 °C/747 mmHg (lit.) , and a density of 1.127 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Optical Resolution of Amino Alcohols
2,2,2-Trifluoroethyl butyrate: is utilized in the lipase-catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . This process is crucial for producing enantiomerically pure compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Enantiomerically Pure Aminoindanes
The compound serves as a starting material in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane . Aminoindanes have significant potential in medicinal chemistry, particularly as intermediates in the synthesis of central nervous system (CNS) agents.
Kinetic Studies in Atmospheric Chemistry
2,2,2-Trifluoroethyl butyrate: has been studied for its reaction kinetics with OH radicals and Cl atoms at 298K . Understanding these reactions is vital for modeling the compound’s behavior in the troposphere and assessing its environmental impact.
Asymmetric Strecker Synthesis
This ester is used in the asymmetric Strecker synthesis of alpha-amino acids . The Strecker synthesis is a fundamental method for obtaining amino acids, which are the building blocks of proteins.
Lipase-Catalyzed Transesterification Studies
The solvent effects on porcine pancreatic lipase-catalyzed transesterification of 2,2,2-trifluoroethyl butyrate have been explored . Such studies can lead to the development of more efficient biocatalytic processes.
Chiral Auxiliary in Asymmetric Synthesis
It may be employed in a crystallization-induced asymmetric transformation using ®-phenylglycine amide as a chiral auxiliary . Chiral auxiliaries are essential for producing single enantiomers in asymmetric synthesis, which is crucial for the creation of many modern drugs.
Safety and Hazards
2,2,2-Trifluoroethyl butyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
2,2,2-Trifluoroethyl butyrate may be used in the lipase catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane . These potential applications suggest that 2,2,2-Trifluoroethyl butyrate could have significant uses in future chemical syntheses.
Wirkmechanismus
- Ultimately, the breakdown of FESs can lead to the formation of trifluoroacetic acid (TFA) and COF₂, which have environmental implications .
Mode of Action
Biochemical Pathways
Action Environment
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWRCYOMLUJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190591 | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl butyrate | |
CAS RN |
371-27-7 | |
| Record name | 2,2,2-Trifluoroethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,2,2-Trifluoroethyl butyrate in lipase-catalyzed transesterification reactions?
A1: 2,2,2-Trifluoroethyl butyrate serves as an acyl donor in lipase-catalyzed transesterification reactions. [, , , ] This means it provides the butyryl group (CH3CH2CH2CO) to another molecule, typically an alcohol, in a reaction facilitated by the enzyme lipase. This process is particularly useful for resolving racemic mixtures of alcohols, meaning separating the two mirror-image forms (enantiomers) of the alcohol molecule.
Q2: Can temperature impact the enantioselectivity of lipase-catalyzed transesterifications with 2,2,2-Trifluoroethyl butyrate?
A3: Yes, temperature can influence both the reaction rate and enantioselectivity of transesterifications involving 2,2,2-Trifluoroethyl butyrate. [, ] While the specific relationship between temperature and selectivity requires further investigation for this compound, these studies highlight the importance of temperature control in optimizing enzymatic reactions for desired enantiomeric purity.
Q3: Has 2,2,2-Trifluoroethyl butyrate been explored in battery applications?
A4: Yes, 2,2,2-Trifluoroethyl butyrate has been investigated as a potential co-solvent in lithium-ion battery electrolytes. [, ] Researchers are particularly interested in its potential to improve the performance of these batteries over a wide range of operating temperatures, potentially enhancing their safety characteristics.
Q4: How does 2,2,2-Trifluoroethyl butyrate contribute to the synthesis of myo-inositol phosphates?
A5: 2,2,2-Trifluoroethyl butyrate plays a crucial role in the regioselective and enantioselective synthesis of myo-inositol phosphates. [] In the presence of porcine pancreatic lipase, it selectively acylates the hydroxyl group at the C-5 position of racemic 1,2-O-Cyclohexylidene-myo-inositol. This specific acylation allows for further chemical modifications, ultimately leading to the synthesis of important molecules like myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate.
Q5: What is known about the atmospheric degradation of 2,2,2-Trifluoroethyl butyrate?
A6: Studies have investigated the tropospheric degradation of 2,2,2-Trifluoroethyl butyrate, focusing on its reaction kinetics with hydroxyl radicals (OH) and chlorine atoms (Cl) at 298 K. [, ] These reactions are essential for understanding the compound's fate in the atmosphere and its potential environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





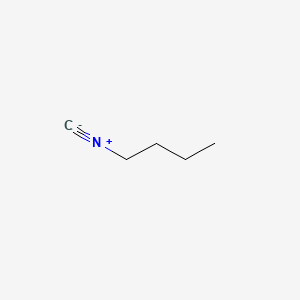

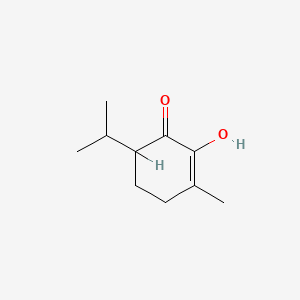
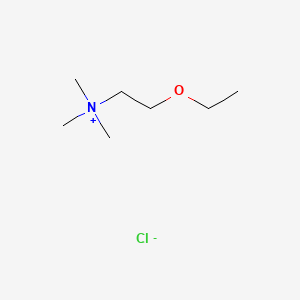

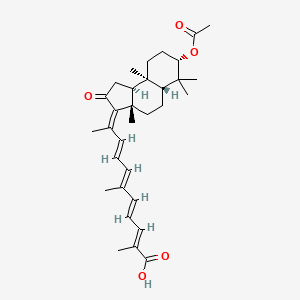
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
